molecular formula C20H14N6O2S B11523296 2-[(2E)-2-{[(E)-(3-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{[(E)-(3-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B11523296
M. Wt: 402.4 g/mol
InChI Key: RBKOEQZGZQQVRB-JTJSMARMSA-N
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Description

(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of benzothiazole and nitrophenyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 1,3-benzothiazol-2-ylamine with 3-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular processes. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzothiazol-2-ylacetonitrile
  • 2-(1,3-Benzothiazol-2-yl)ethanethioamide
  • 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole

Uniqueness

Compared to similar compounds, (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(3-NITROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE is unique due to its specific combination of benzothiazole and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H14N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylimino)-N'-(3-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C20H14N6O2S/c27-26(28)16-10-6-9-15(13-16)22-23-19(14-7-2-1-3-8-14)24-25-20-21-17-11-4-5-12-18(17)29-20/h1-13,22H/b23-19+,25-24?

InChI Key

RBKOEQZGZQQVRB-JTJSMARMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC(=CC=C2)[N+](=O)[O-])/N=NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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